

ertugliflozin vs sitagliptin glycemic control comparison

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Compound Focus: Ertugliflozin

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Mechanisms of Action at a Glance

The tables below summarize the core characteristics and glycemic efficacy data for **Ertugliflozin** and Sitagliptin.

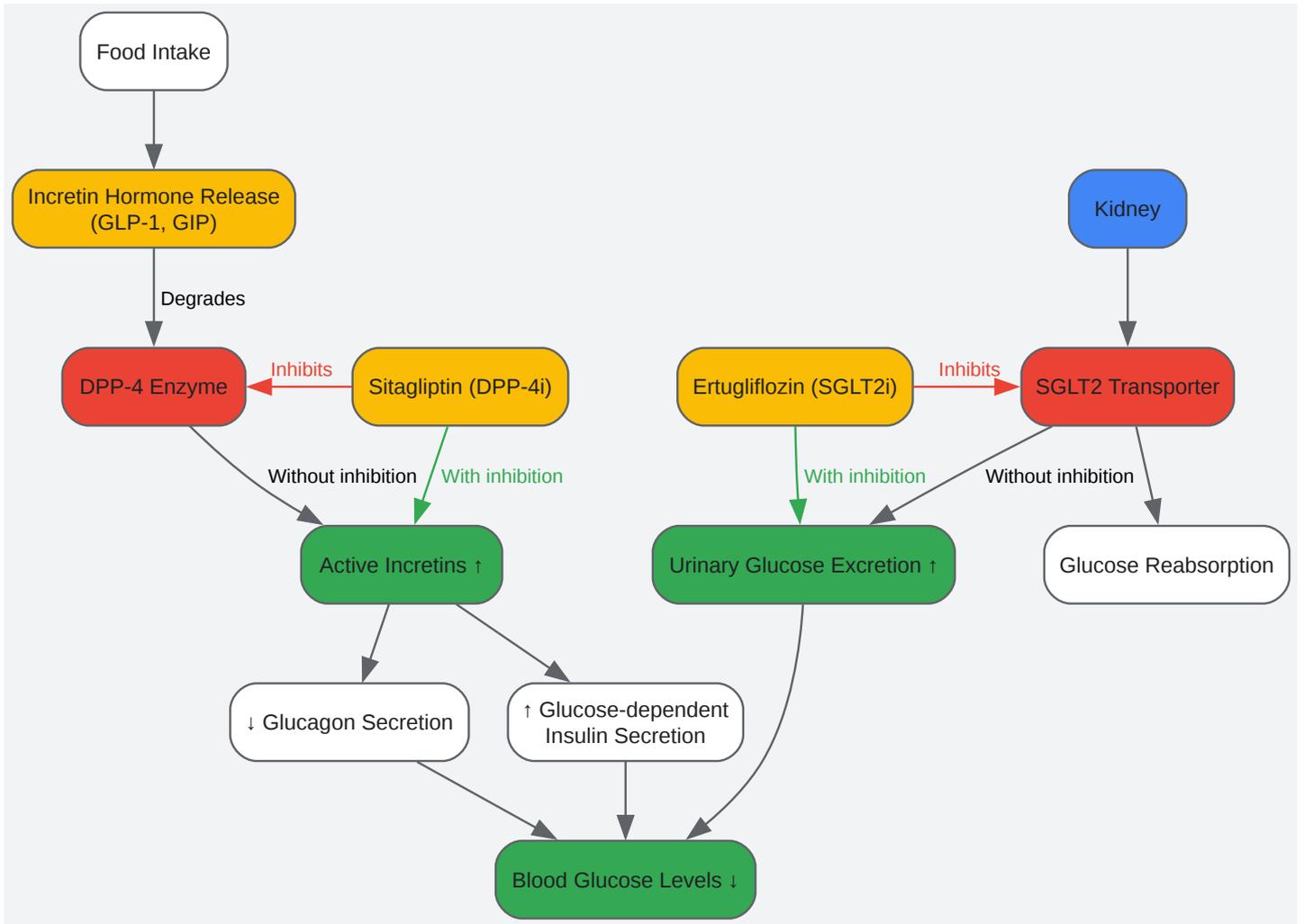
Table 1: Fundamental Drug Characteristics

Feature	Ertugliflozin (SGLT2 Inhibitor)	Sitagliptin (DPP-4 Inhibitor)
Drug Class	Sodium-Glucose Cotransporter 2 Inhibitor [1]	Dipeptidyl Peptidase-4 Inhibitor [2] [3]
Primary Mechanism	Inhibits glucose reabsorption in the kidney's proximal tubule, promoting urinary glucose excretion (glucosuria) [1].	Inhibits the DPP-4 enzyme, increasing levels of active incretin hormones (GLP-1 and GIP), which stimulates glucose-dependent insulin secretion and suppresses glucagon release [4] [3].
Pathway	Insulin-independent [1]	Insulin-dependent [4]

Table 2: Glycemic Efficacy and Key Parameters from Clinical Studies

Parameter	Ertugliflozin (Data from Combination Studies)	Sitagliptin (Data from Monotherapy & Combination Studies)
HbA1c Reduction	-1.6% to -1.7% (in combination with Sitagliptin) [5]	-0.4% to -1.7% (as monotherapy or in combination) [6] [5]
Fasting Plasma Glucose	Significant reduction (in combination) [5]	Significant reduction [6]
Postprandial Glucose	Significant reduction (in combination) [5]	Significant reduction [6] [4]
Effect on Body Weight	Promotes weight loss [1] [5]	Weight-neutral [6]
Effect on Blood Pressure	Reduces systolic blood pressure [1] [5]	Not a primary effect

The following diagram illustrates the complementary mechanisms of action of these two drugs within the body.



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Detailed Experimental Data and Protocols

For research and development professionals, the methodology behind the cited data is crucial. Here are the details of key clinical trials.

Table 3: Overview of Key Clinical Trials Cited

Trial / Study Name	Design & Participants	Intervention & Duration	Key Efficacy Endpoints & Assessment Methods
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| **VERTIS SITA [5]** | **Design:** Randomized, double-blind, placebo-controlled, multicenter. **Participants:** 291 patients with T2DM inadequately controlled on diet and exercise (Baseline HbA1c 8.0–10.5%). | **Groups:**

- **Ertugliflozin** 5 mg + Sitagliptin 100 mg
- **Ertugliflozin** 15 mg + Sitagliptin 100 mg
- Placebo **Duration:** 26 weeks | **Primary:** Change from baseline in HbA1c. **Secondary:** FPG, 2-h PPG (via Mixed Meal Tolerance Test), body weight, systolic BP. | | **Sitagliptin Monotherapy Study [6]** | **Design:** Prospective, observational. **Participants:** 35 patients with newly diagnosed T2DM. | **Intervention:** Sitagliptin 100 mg/day. **Duration:** 3 months. | **Assessments:** HbA1c, FPG, body mass index (BMI), waist circumference. Serum NEP levels were also measured via ELISA. |

Beyond Glycemia: Additional Clinical Considerations

When evaluating these drugs, researchers should consider their broader clinical profiles:

- **Cardiovascular and Renal Effects:** SGLT2 inhibitors like **Ertugliflozin** have demonstrated significant cardioprotective and renoprotective benefits, reducing hospitalizations for heart failure and slowing the progression of chronic kidney disease, which extends their utility beyond glycemic control [1] [7]. Sitagliptin has a neutral cardiovascular safety profile [8].
- **Combination Therapy Rationale:** The combination of **Ertugliflozin** and Sitagliptin is supported by bioequivalence studies for fixed-dose combinations [9] and clinical trials showing superior glycemic efficacy compared to either agent alone. This combination leverages complementary mechanisms to target multiple pathophysiological defects in T2DM [5] [8].

In summary, for the research and development audience:

- **Ertugliflozin** offers an insulin-independent pathway to glycemic control with the added benefits of weight loss, blood pressure reduction, and proven cardiorenal protection.
- **Sitagliptin** provides an insulin-dependent approach through the incretin system, is weight-neutral, and has a well-established safety profile.
- The most robust clinical data supports their **use in combination**, resulting in additive HbA1c reductions and complementary metabolic benefits.

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